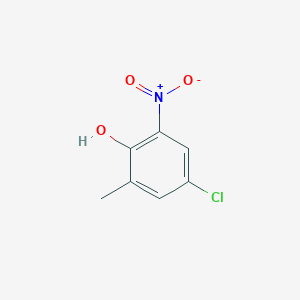

4-氯-6-硝基邻甲酚

描述

4-Chloro-6-nitro-o-cresol is a compound with the molecular formula C7H6ClNO3 . It is also known by other synonyms such as 4-chloro-2-methyl-6-nitrophenol .

Synthesis Analysis

The synthesis of 4-Chloro-6-nitro-o-cresol involves a solid mixture of phenol and Bi(NO3)3.5H2O or Fe(NO3)3.9H2O, to which acetone is added . The resulting mixture is stirred at room temperature under air or at reflux for 2-24 hours . The nitrated products are separated or purified using silica gel chromatography .Molecular Structure Analysis

The molecular structure of 4-Chloro-6-nitro-o-cresol is characterized by a molecular weight of 187.58 g/mol . The compound has a computed InChIKey of AQCYSHAXKXQEFZ-UHFFFAOYSA-N . The canonical SMILES representation is CC1=CC(=CC(=C1O)N+[O-])Cl .Physical And Chemical Properties Analysis

4-Chloro-6-nitro-o-cresol has a molecular weight of 187.58 g/mol . It has a computed XLogP3 of 2.9, indicating its partition coefficient between octanol and water . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0 .科学研究应用

Environmental Bioremediation

- Degradation via the 1,2,4-Benzenetriol Pathway : Cupriavidus sp. CNP-8, a Gram-negative bacterium, has been found to degrade 4-chloro-2-methyl-6-nitrophenol (4C2NP) via the 1,2,4-benzenetriol (BT) pathway. Unlike other Gram-negative 4C2NP-utilizers that follow (chloro)hydroquinone pathways, CNP-8 employs the BT pathway . This discovery expands our understanding of microbial catabolic diversity at the molecular and biochemical level.

Toxicity Assessment

- Quantitative Structure-Toxicity Relationships (QSTR) : Researchers have used 4-chloro-2-methyl-6-nitrophenol to evaluate toxicity in Tetrahymena pyriformis. By employing QSTR and topological substructural molecular design methods, they assessed its potential adverse effects .

Nitroreductase Enzyme Studies

- Metabolism in Gram-Positive Bacteria : Exiguobacterium sp. PMA exhibits enzyme activities of 4C2NP nitroreductase and 4C2AP dehalogenase. The former catalyzes the conversion of 4C2NP to 4-chloro-2-aminophenol (4C2AP) by reducing the nitro group .

Chemical Synthesis Intermediates

- Pesticides, Dyes, and Pharmaceuticals : Chlorinated nitrophenols, including 4C2NP, serve as intermediates in the chemical synthesis of various products. Their widespread use in these applications necessitates understanding their environmental fate and potential hazards .

Biocatalysis and Biodegradation

- Enzymatic Conversion : HnpAB, a two-component FAD-dependent monooxygenase, plays a crucial role in converting 4C2NP to BT via chloro-1,4-benzoquinone. Additionally, HnpC, a BT 1,2-dioxygenase, catalyzes BT ring-cleavage, yielding maleylacetate .

Phylogenetic Insights

- Evolutionary Origins : Phylogenetic analysis suggests that HnpA (the 4C2NP monooxygenase) likely has a distinct evolutionary origin compared to other functionally identified 4C2NP monooxygenases. This finding sheds light on the diversity of microbial metabolic pathways .

作用机制

Target of Action

Similar compounds like chlorinated nitrophenols are known to interact with various enzymes and proteins in bacterial cells .

Mode of Action

The mode of action of 4-chloro-2-methyl-6-nitrophenol involves a process called nucleophilic aromatic substitution . This reaction involves the replacement of one of the substituents in an aromatic ring by a nucleophile. The compound is activated by substitution with strongly electron-attracting groups such as NO2, and when very strongly basic nucleophilic reagents are used .

Biochemical Pathways

The degradation of 4-chloro-2-methyl-6-nitrophenol is suspected to involve the hnp gene cluster . The hnp genes are significantly upregulated in the presence of the compound . The enzymes HnpAB and HnpC, encoded by the hnp genes, catalyze the conversion of the compound to 1,2,4-benzenetriol via chloro-1,4-benzoquinone and the subsequent ring-cleavage of 1,2,4-benzenetriol to form maleylacetate .

Pharmacokinetics

It’s important to note that the compound’s solubility in dioxane is reported to be 05 g/5mL , which could influence its bioavailability.

Result of Action

The result of the action of 4-chloro-2-methyl-6-nitrophenol is the transformation of the compound into less harmful substances through the biochemical pathway mentioned above . This transformation is part of the compound’s degradation process, which helps in reducing its environmental impact.

Action Environment

The action of 4-chloro-2-methyl-6-nitrophenol is influenced by various environmental factors. For instance, the compound’s degradation rate can be affected by the presence of other substances, pH levels, temperature, and the presence of specific bacterial strains . Furthermore, the compound is known to be toxic to aquatic life with long-lasting effects , indicating that its action and efficacy can significantly impact the environment.

属性

IUPAC Name |

4-chloro-2-methyl-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-4-2-5(8)3-6(7(4)10)9(11)12/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQCYSHAXKXQEFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170064 | |

| Record name | 4-Chloro-6-nitro-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-nitro-o-cresol | |

CAS RN |

1760-71-0 | |

| Record name | 4-Chloro-2-methyl-6-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1760-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-nitro-o-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001760710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-6-nitro-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-nitro-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

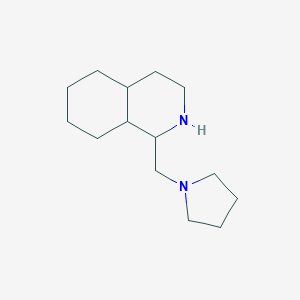

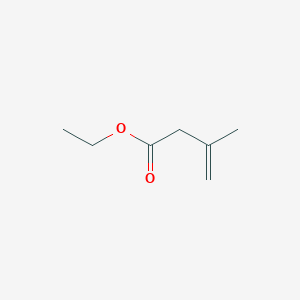

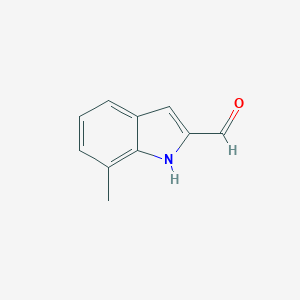

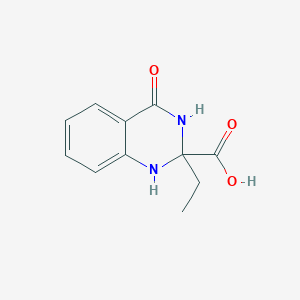

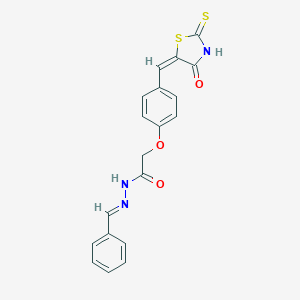

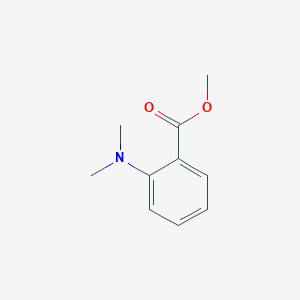

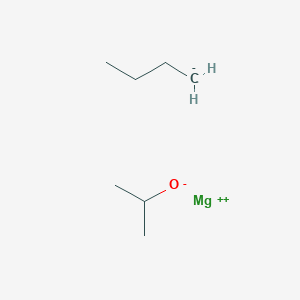

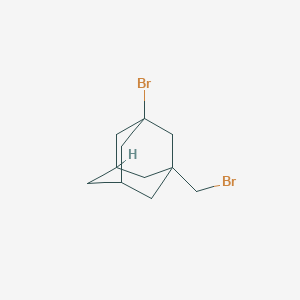

Feasible Synthetic Routes

Q & A

Q1: What happens when 4-chloro-2-methyl-6-nitrophenol is treated with chlorine in an acidic environment?

A1: Research has shown that chlorination of 4-chloro-2-methyl-6-nitrophenol with chlorine in acetic acid containing concentrated hydrochloric acid leads to the formation of epimeric acyclic carboxylic acids. [] This reaction unexpectedly opens the aromatic ring, showcasing the influence of the substituents on the reactivity of the phenol. The structures of these products were elucidated, with one confirmed by X-ray crystallography. Interestingly, similar chlorination reactions on related compounds, 2,4-dichloro-6-nitrophenol and 2,4-dichloro-6-methylphenol, did not yield analogous acyclic products. [] This highlights the specific influence of the methyl and nitro substituents on the reaction pathway.

Q2: Does 4-chloro-2-methyl-6-nitrophenol interact with DNA?

A2: Studies exploring potential interactions between environmental pollutants and DNA investigated 4-chloro-2-methyl-6-nitrophenol, identified as a transformation product of certain herbicides. [] Results suggest that this compound may interact with calf thymus DNA through a non-covalent mode. [] While the exact nature of this interaction requires further investigation, this finding raises important questions about the potential genotoxic effects of this compound.

Q3: What are the implications of the observed reactivity and DNA interaction of 4-chloro-2-methyl-6-nitrophenol?

A3: The formation of acyclic carboxylic acids from 4-chloro-2-methyl-6-nitrophenol under chlorination highlights its unique reactivity influenced by its substituents. [] This information is valuable for understanding its potential transformations in different environments and designing synthetic strategies. The observed interaction with DNA, though requiring further characterization, raises concerns about possible genotoxic effects. [] Further research is crucial to assess potential risks associated with exposure to this compound and understand its long-term impact on biological systems.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxolan-2-yl)purine](/img/structure/B157092.png)

![N-[1-[(2-amino-2-oxoethyl)amino]-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B157103.png)